molecular formula C34H36Cl2N8O4 B601397 Itraconazole Impurity D CAS No. 89848-49-7

Itraconazole Impurity D

Cat. No. B601397
CAS RN: 89848-49-7
M. Wt: 691.62
InChI Key:
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Description

Itraconazole Impurity D is a compound related to Itraconazole, a broad-spectrum antifungal agent . It is used in the management and treatment of fungal infections . The chemical name of Itraconazole Impurity D is Cis-4- [4- [4- [4- [ [2- (2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2- (1-methylethyl)-3H-1,2,4-triazol-3-one .


Molecular Structure Analysis

The molecular structure of Itraconazole and its impurities can be analyzed using various spectroscopic techniques. Structural elucidation was performed using 1D & 2D NMR spectroscopic studies and mass analysis .


Chemical Reactions Analysis

The chemical reactions involving Itraconazole and its impurities can be analyzed using various chromatographic techniques . A simple, rapid ultra-performance liquid chromatography (UPLC) method was developed for the analysis of Itraconazole and its associated production impurities .


Physical And Chemical Properties Analysis

The physical and chemical properties of Itraconazole and its impurities can be analyzed using various techniques . The physical parameters and dissolution profile of various Itraconazole capsule formulations have been studied .

Scientific Research Applications

Spectral Characterization and Analytical Methodology

Itraconazole impurities have been characterized using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy. Such impurities are identified and isolated for detailed analysis, which is crucial in understanding the composition and quality of pharmaceutical products (Munigela et al., 2008). Additionally, chemometrically assisted optimization of RP-HPLC methods facilitates the quantitative analysis of itraconazole and its impurities in pharmaceutical forms (Kasagić et al., 2013).

Trace Analysis in Pharmaceuticals

Gas chromatography-mass spectrometry with selected ion monitoring is developed for detecting trace levels of specific impurities like methane sulfonyl chloride in itraconazole API (Babu et al., 2016). This precision in trace analysis is vital for ensuring the safety and effectiveness of pharmaceutical products.

Drug Delivery and Solubility Enhancement

Studies on itraconazole have focused on improving its solubility and bioavailability. Techniques like gas antisolvent techniques and the formation of nanoparticles have shown promising results in enhancing the dissolution rate of itraconazole (Barrett et al., 2008). Furthermore, the development of self-emulsifying drug delivery systems using PEGylated bile acids significantly improves the bioavailability of itraconazole in rats (Le Dévédec et al., 2013).

Molecular Dynamics and Pharmacokinetics

Itraconazole's molecular dynamics in thin supported layers, and its interaction with lipid membranes, have been studied using spectroscopy and molecular simulations. These studies are crucial for understanding the drug's mechanism of action at the molecular level (Mapesa et al., 2014). Additionally, the pharmacokinetics of itraconazole, especially its interactions in drug-drug interaction studies, have been extensively researched (Chen et al., 2019).

Clinical Trials and Drug Efficacy

Itraconazole has been explored in clinical trials for treating basal cell carcinoma, demonstrating its potential beyond antifungal applications. Such trials assess the drug's efficacy and safety profile in new therapeutic areas (Kim et al., 2014).

Safety And Hazards

Itraconazole and its impurities have certain safety and hazard considerations . Itraconazole is classified as having acute toxicity (oral), Category 4, and reproductive toxicity, Category 1B . It is harmful if swallowed and may damage fertility or the unborn child .

Future Directions

The future directions in the study of Itraconazole and its impurities could involve the development of more efficient synthesis methods, the discovery of new applications, and the improvement of existing formulations . For instance, a novel strategy for tablet formulations using five inorganic salts was investigated to improve Itraconazole’s poor solubility .

properties

IUPAC Name

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N8O4/c1-24(2)44-33(45)43(23-39-44)28-6-4-26(5-7-28)40-13-15-41(16-14-40)27-8-10-29(11-9-27)46-18-30-19-47-34(48-30,20-42-22-37-21-38-42)31-12-3-25(35)17-32(31)36/h3-12,17,21-24,30H,13-16,18-20H2,1-2H3/t30-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJNBOZLRNFTJN-KAODMTDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl Itraconazole

CAS RN

89848-49-7
Record name Isopropyl itraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089848497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOPROPYL ITRACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G401M43GWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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